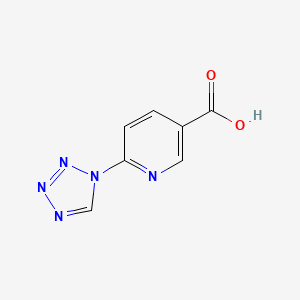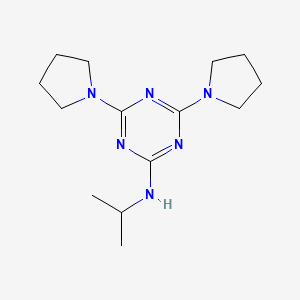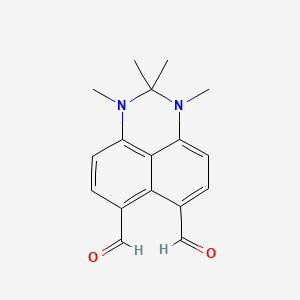
6-(1H-tetrazol-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-tetrazol-1-yl)nicotinic acid is a compound that combines the structural features of both tetrazole and nicotinic acid. Tetrazoles are known for their stability and resistance to metabolic degradation, making them valuable in medicinal chemistry as bioisosteres of carboxylic acids .
Preparation Methods
One common method involves the reaction of nicotinic acid derivatives with sodium azide and triethyl orthoformate under acidic conditions . This reaction proceeds through the formation of an intermediate nitrile, which then undergoes cycloaddition with sodium azide to form the tetrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
6-(1H-tetrazol-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.
Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(1H-tetrazol-1-yl)nicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1H-tetrazol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors that typically interact with carboxylic acids . This interaction can modulate the activity of these enzymes and receptors, leading to various biological effects. For example, the compound has been shown to inhibit certain enzymes involved in cholesterol biosynthesis, thereby lowering serum cholesterol levels .
Comparison with Similar Compounds
6-(1H-tetrazol-1-yl)nicotinic acid can be compared with other similar compounds, such as:
Nicotinic acid: While both compounds share the nicotinic acid moiety, the presence of the tetrazole ring in this compound provides additional stability and resistance to metabolic degradation.
Tetrazole derivatives: Compared to other tetrazole derivatives, this compound offers unique properties due to the presence of the nicotinic acid moiety, which can enhance its biological activity and potential therapeutic applications.
Similar compounds include other tetrazole analogues of nicotinic acid and various tetrazole-containing drugs that have been developed for their stability and biological activity .
Properties
Molecular Formula |
C7H5N5O2 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
6-(tetrazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H,(H,13,14) |
InChI Key |
DVOYMQCIJJUCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B11093444.png)
![N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide](/img/structure/B11093450.png)

![ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11093459.png)
![2,6-DI-Tert-butyl-4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-1H-imidazol-2-YL}phenol](/img/structure/B11093464.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B11093475.png)
![5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11093480.png)
![3'-(4-bromophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11093486.png)


![2-[(2-Nitro-benzenesulfonyl)-phenyl-amino]-N-pyridin-3-yl-acetamide](/img/structure/B11093509.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093517.png)
![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093522.png)
